
1-(2-溴苄基)-1H-吡唑-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a bromobenzyl group and a carboxylic acid group
科学研究应用
1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
作用机制
Target of Action
1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is an organic intermediate with both pyrazole heterocycle and borate functional group . Pyrazole and its derivatives are a very important class of nitrogen-containing heterocyclic compounds with a broad antibacterial spectrum, strong efficacy, low toxicity, and unique mechanism of action . They have various biological activities, such as antitumor, antivirus, and antibacterial, making them important raw materials and intermediates for the development of drugs .
Mode of Action
The compound is obtained by the nucleophilic substitution reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The molecular structure is further calculated using Density Functional Theory (DFT) and compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal X-ray diffraction .
Biochemical Pathways
The compound’s mode of action involves the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is exceptionally mild and functional group tolerant, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s adme properties would be influenced by its chemical structure, including the pyrazole heterocycle and borate functional group .
Result of Action
The compound’s pyrazole heterocycle and borate functional group suggest potential biological activities, such as antitumor, antivirus, and antibacterial effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, arylboronic acid and arylborate ester compounds, which are part of the compound’s structure, have good thermal stability, functional group compatibility and insensitivity to air and water . These properties make them convenient for storage and give them good reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2-bromobenzyl bromide with 1H-pyrazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed:
- Substituted pyrazoles
- Alcohols or carboxylate salts
- Coupled products with various functional groups
相似化合物的比较
- 1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid
- 1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid
- 1-(2-Iodobenzyl)-1H-pyrazole-4-carboxylic acid
Comparison: 1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions.
属性
IUPAC Name |
1-[(2-bromophenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-4-2-1-3-8(10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYOBUDHEJLSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3,3-dimethyl-2-oxobutyl)-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2488934.png)

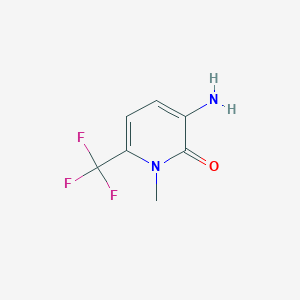
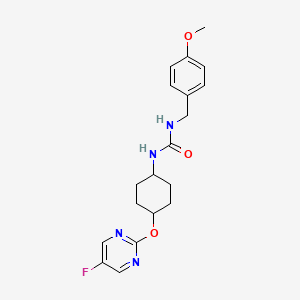
![2-Bromobenzo[d]thiazol-4-amine](/img/structure/B2488940.png)
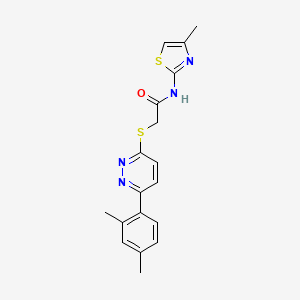
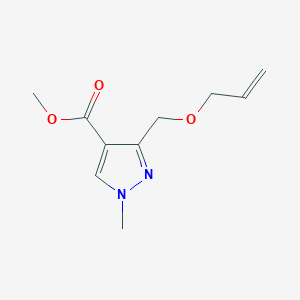
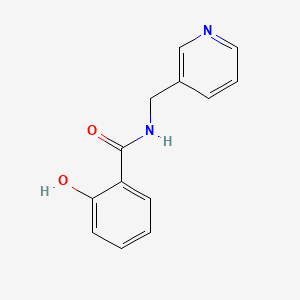
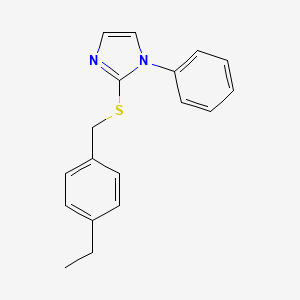
![N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488949.png)
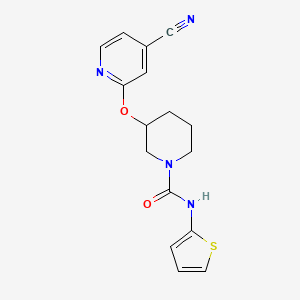

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2488955.png)
![1-[(2,2-dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B2488957.png)
